molecular formula C16H16FN5O3S B1393194 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-96-8

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B1393194
M. Wt: 377.4 g/mol
InChI Key: RAPBJMOEICROBN-UHFFFAOYSA-N
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Description

The compound “8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” has a CAS Number of 1291486-96-8 . It has a molecular weight of 377.4 and its IUPAC name is 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16FN5O3S/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(24,25)14-2-1-7-22-15(14)18-19-16(22)23/h1-7H,8-11H2,(H,19,23) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Antifungal and Insecticidal Activities

A study by Xu et al. (2017) revealed that derivatives of [1,2,4]triazolo[4,3-a]pyridine, similar in structure to the compound , displayed promising antifungal and insecticidal activities. Specifically, these derivatives showed high inhibition rates against certain fungi and significant mortality rates in insect pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Potential as a 5-HT2 Antagonist

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related to the compound , and found them to possess potent 5-HT2 antagonist activity. This suggests a potential application in modulating serotonin receptors, which could be relevant in treating certain neurological or psychiatric conditions (Watanabe et al., 1992).

Herbicidal Activity

In a study focusing on plant ecosystem health, Moran (2003) synthesized compounds structurally akin to the compound of interest. These compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential utility in agricultural or horticultural settings (Moran, 2003).

Antimalarial Properties

Research by Karpina et al. (2020) indicated that certain [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed good in vitro antimalarial activity. This hints at the potential of similar compounds, like the one , in antimalarial drug discovery programs (Karpina et al., 2020).

Anticancer Potential

A study by Bradbury et al. (2013) explored the use of triazolopyridazine derivatives in downregulating the androgen receptor, a mechanism relevant to the treatment of prostate cancer. This suggests that compounds with similar structures may have applications in cancer therapy (Bradbury et al., 2013).

Insecticidal Agents Against Cotton Leafworm

Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds that showed potent toxic effects as insecticidal agents against the cotton leafworm. The structure of these compounds is related to the compound of interest, suggesting potential applications in pest control (Soliman et al., 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(24,25)14-2-1-7-22-15(14)18-19-16(22)23/h1-7H,8-11H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPBJMOEICROBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125158
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

1291486-96-8
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291486-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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